tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23ClN2O2. It is a piperidine derivative that has applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a chlorophenyl group attached to a piperidine ring.
Preparation Methods
The synthesis of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 2-chloroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.
Synthetic Route: The process involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Chemical Reactions Analysis
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has an aminomethyl group instead of an amino group.
tert-Butyl 4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate: This compound contains a cyclopropylcarbamoyl group instead of a chlorophenyl group.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(2-chlorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-6-4-5-7-13(12)17/h4-7H,8-11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXKUJBYPCWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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